Aloeresin A

Descripción general

Descripción

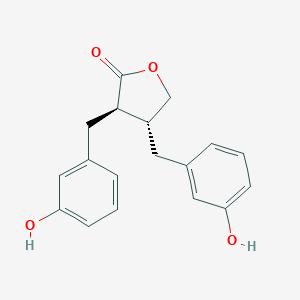

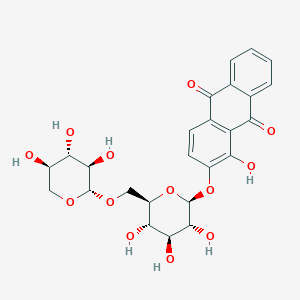

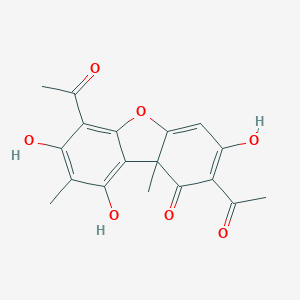

Aloeresin A is a metabolite of aloesin and is known to be an α-Glucosidase inhibitor . It also exhibits antioxidant properties and acts as a free radical scavenger .

Molecular Structure Analysis

The molecular structure analysis of this compound involves computational methods such as molecular docking, molecular dynamics (MD) simulation, and density functional theory (DFT) investigations . These methods have shown that this compound has strong binding energies and stable interactions with its targets .Chemical Reactions Analysis

This compound has been found to exhibit strong binding energies with bacterial and host targets, indicating its potential as an inhibitor . Further analysis using MMGBSA and MD simulation reflect higher binding free energies and stable interactions of this compound with the targets .Physical And Chemical Properties Analysis

This compound is a brown solid with a molecular weight of 540.5 . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Aplicaciones Científicas De Investigación

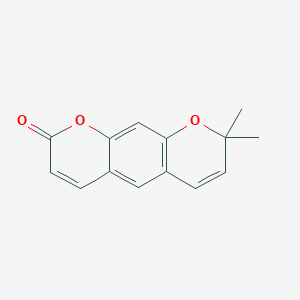

Conversión Biocatalítica a Aloesina

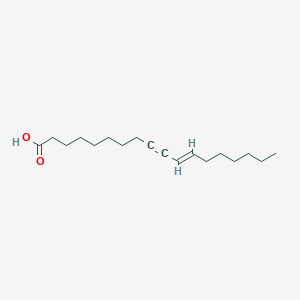

Aloeresin A puede hidrolizarse enzimáticamente para producir aloesina, un compuesto con posibles aplicaciones terapéuticas. Este proceso implica el uso de enzimas hidrolíticas comerciales para convertir this compound en aloesina y ácido p-cumárico, lo que podría resultar en concentraciones aumentadas de aloesina en el extracto de aloe amarga .

Ingrediente Natural para la Formulación de Productos

La tendencia hacia ingredientes naturales en los productos ha llevado a la valorización de subproductos agroindustriales. This compound, derivado del reciclaje de la cáscara de Aloe vera, se puede utilizar para crear extractos ricos en aloesina para diversas aplicaciones .

Efecto Multidiana contra Células Bacterianas y del Huésped

Las investigaciones sugieren que this compound tiene un efecto multidiana contra las células bacterianas y las células del huésped. Esto incluye posibles aplicaciones en la lucha contra infecciones bacterianas y la modulación de las respuestas del huésped .

Aplicaciones de Solventes Verdes

This compound también se está explorando para su uso en solventes verdes, contribuyendo a procesos de extracción más sostenibles y ecológicos .

Optimización de los Métodos de Extracción

Los estudios se han centrado en optimizar los métodos de extracción de aloesina de la cáscara de Aloe vera, que a menudo se descarta como subproducto. Esto implica investigar variables como el tiempo, la temperatura, la composición del solvente y la relación sólido/líquido para maximizar el rendimiento .

Mecanismo De Acción

Target of Action

Aloeresin A, a compound derived from Aloe vera, has been found to interact with several targets. The primary targets include bacterial proteins such as ExoU, ExoS, ExoT, ExoY, and PLY . These proteins are virulent factors in bacteria like Pseudomonas aeruginosa and Streptococcus pneumoniae, which are known to cause microbial keratitis . Additionally, this compound also targets the host transcription factor SPI1, which influences the pathogenesis of keratitis .

Mode of Action

This compound acts as an inhibitor against its bacterial and host targets . Molecular docking analysis has shown that this compound binds strongly to these targets, with binding energies ranging from -7.59 to -6.20 kcal/mol . This strong binding suggests that this compound can effectively inhibit the activity of these targets, thereby preventing their contribution to disease processes .

Biochemical Pathways

It is known that the compound’s inhibitory action against bacterial proteins and host transcription factors can disrupt the normal functioning of these proteins, potentially affecting multiple biochemical pathways .

Pharmacokinetics

It is known that the compound’s strong binding to its targets could influence its bioavailability .

Result of Action

The inhibition of bacterial proteins and host transcription factors by this compound can lead to a reduction in the pathogenesis of diseases such as keratitis . By preventing the normal functioning of these proteins, this compound can help to mitigate the damage caused by microbial infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as an inhibitor can be affected by the presence of other compounds or changes in pH. More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Aloeresin A has been found to interact with various enzymes and proteins. Molecular docking analysis uncovered this compound as a promising inhibitor against bacterial and host targets, demonstrating strong binding energies . Further, MMGBSA and MD simulation analysis reflect higher binding free energies and stable interactions of this compound with the targets .

Cellular Effects

This compound has been analyzed for its antioxidant capabilities . By influencing the NF-kB pathway, this compound alters the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2), which plays a role in the cellular inflammatory response .

Molecular Mechanism

The molecular mechanism of this compound involves strong binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . DFT studies reveal the chemical reactiveness of this compound through quantum chemical calculations .

Temporal Effects in Laboratory Settings

Its strong binding energies and stable interactions suggest potential long-term effects on cellular function .

Metabolic Pathways

Its ability to interact with various enzymes suggests it may influence metabolic flux or metabolite levels .

Propiedades

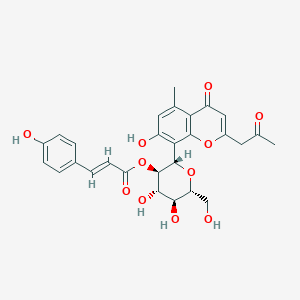

IUPAC Name |

[4,5-dihydroxy-6-(hydroxymethyl)-2-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O11/c1-13-9-18(32)23(26-22(13)19(33)11-17(37-26)10-14(2)30)27-28(25(36)24(35)20(12-29)38-27)39-21(34)8-5-15-3-6-16(31)7-4-15/h3-9,11,20,24-25,27-29,31-32,35-36H,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACRJXSXSVUOFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724605 | |

| Record name | 1,5-Anhydro-1-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)-4H-1-benzopyran-8-yl]-2-O-[3-(4-hydroxyphenyl)acryloyl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74545-79-2 | |

| Record name | 1,5-Anhydro-1-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)-4H-1-benzopyran-8-yl]-2-O-[3-(4-hydroxyphenyl)acryloyl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of aloeresin A?

A1: this compound has the molecular formula C22H22O11 and a molecular weight of 462.4 g/mol [].

Q2: How can this compound be identified and quantified?

A2: Several analytical techniques have been employed to characterize and quantify this compound:

- High-Performance Liquid Chromatography (HPLC): This method utilizes a C18 column with a water-methanol gradient and UV detection at 297 nm to separate and quantify this compound in Aloe samples [].

- Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the detection specificity of mass spectrometry, allowing for the identification and quantification of this compound even in complex mixtures [, ].

- Ultra-High-Performance Liquid Chromatography Hyphenated with Quadrupole-Orbitrap-High-Resolution Mass Spectrometry (UHPLC-MS/MS): This high-resolution technique provides more detailed structural information and allows for the identification of even minor components in complex mixtures [].

- Electrospray Ionization Tandem Mass Spectrometry (ES-MS/CID/MS): This technique can be used to establish structural features of this compound, such as the free carboxyl group, the C-hexosidic part, and the p-coumaroyl group [].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and conformation of this compound, supporting the identification of the chromone-type aglycone and the glucosidic parts [].

Q3: What methods are used to validate the analytical techniques for this compound analysis?

A3: Analytical method validation for this compound includes:

- Linearity: Assessing the linear relationship between the concentration of this compound and the analytical signal [].

- Accuracy: Determining the closeness of the measured this compound concentration to the true value [].

- Precision: Evaluating the reproducibility of this compound measurements under the same conditions [].

- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentrations of this compound that can be reliably detected and quantified, respectively [].

- Specificity: Ensuring that the analytical method is selective for this compound and does not suffer from interference from other compounds present in the sample [].

Q4: How stable are aloesin A standard solutions?

A4: The stability of standard solutions is crucial for accurate quantification. Studies have demonstrated good stability of this compound standard solutions, enabling their use for method validation and routine analysis [].

Q5: Where is this compound primarily found within Aloe plants?

A5: this compound is predominantly found in the leaf exudate of various Aloe species, including Aloe ferox []. It is also present, although often in lower quantities, in the leaf tissues themselves [].

Q6: Does this compound possess any notable biological activities?

A6: While research on this compound is still ongoing, several studies suggest potential bioactivities:

- Anti-inflammatory Activity: this compound demonstrated anti-inflammatory activity in a mouse model of ear edema induced by Croton oil. It showed comparable potency to aloesin, another bioactive compound found in Aloe [, ].

- Antioxidant Activity: this compound exhibited antioxidant properties in DPPH radical scavenging assays [, ].

- Potential Antidiabetic Activity: Bioinformatic studies suggest that aloeresin E, a compound structurally related to this compound, might interact with α-glucosidase, an enzyme involved in carbohydrate metabolism. This finding points to a possible role of this compound in diabetes management, although further experimental validation is needed [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.